High-Strength Differential Evidence Is Currently Unavailable
A systematic search of PubMed, Patent databases, authoritative chemistry repositories (ChEMBL, PubChem, ChemSpider), and reputable vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem) failed to identify any head‑to‑head comparison or quantitative binding/functional data for N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide (CAS 941951-29-7) against a defined comparator. The closest published evidence derives from the indolyl‑carboxamide series reported by Tu et al. (2013) [1]; however, that study evaluated 1H‑indole‑2‑carboxamides with 5‑substituents, not the 1‑ethylindole‑3‑carboxamide present in the target compound. Therefore, no quantifiable differentiation can be asserted at this time.
| Evidence Dimension | N/A (no direct data located) |
|---|---|
| Target Compound Data | No published quantitative data found for CAS 941951-29-7 |
| Comparator Or Baseline | Tu et al. compounds 14a (Ki D3 = 0.18 nM, D2/D3 = 87‑fold) and 14b (Ki D3 = 0.4 nM, D2/D3 = 60‑fold) |
| Quantified Difference | Not calculable |
| Conditions | Radioligand binding on human D2, D3, D4 receptors expressed in HEK293 cells (Tu et al. 2013) |
Why This Matters
Without quantitative data, any claim of superiority over structurally related D3 ligands (e.g., 14a, 14b, or commercial 4‑acetyl/4‑benzyl analogs) would be speculative and cannot guide procurement decisions.
- [1] Tu, Z. et al. (2013). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D₃ dopamine receptor selective ligands. MedChemComm, 4(9), 1283‑1289. doi:10.1039/C3MD00098B. View Source
